N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrobromide
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Overview
Description
N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrobromide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a benzyl group, a methoxyphenyl group, and a trifluoromethylthio group. It is often used in various scientific research applications due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrobromide typically involves a multi-step process. The initial step often includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. Subsequent steps involve the introduction of the benzyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step includes the addition of the trifluoromethylthio group and the formation of the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers and amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound.
Scientific Research Applications
N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline
- N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrochloride
Uniqueness
N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethylthio group, in particular, enhances its lipophilicity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H20BrF3N2OS2 |
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Molecular Weight |
553.5 g/mol |
IUPAC Name |
3-benzyl-4-(4-methoxyphenyl)-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-imine;hydrobromide |
InChI |
InChI=1S/C24H19F3N2OS2.BrH/c1-30-20-11-7-18(8-12-20)22-16-31-23(29(22)15-17-5-3-2-4-6-17)28-19-9-13-21(14-10-19)32-24(25,26)27;/h2-14,16H,15H2,1H3;1H |
InChI Key |
FPCAOUIJEAWLLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)SC(F)(F)F)N2CC4=CC=CC=C4.Br |
Origin of Product |
United States |
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